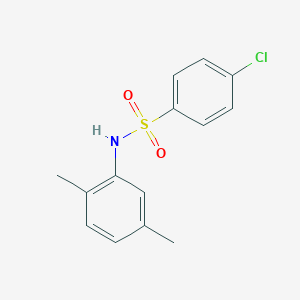

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOARWRMTEQRKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304141 | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7454-68-4 | |

| Record name | NSC164352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a valuable compound in the landscape of chemical research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathway, mechanistic insights, and practical considerations for its preparation.

Introduction: The Significance of N-Aryl Sulfonamides

The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. These compounds exhibit a diverse range of biological activities, including antibacterial, antitumor, and anti-HIV properties[1]. Their structural resemblance to para-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis, thereby impeding bacterial growth[1]. The versatility and efficacy of the sulfonamide functional group have cemented its status as a "privileged scaffold" in the design of novel pharmaceuticals. This guide focuses on a specific derivative, this compound, detailing a robust and accessible synthetic route.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine[2]. Following this logic, a retrosynthetic analysis of this compound points to two key starting materials: 4-chlorobenzenesulfonyl chloride and 2,5-dimethylaniline.

Caption: Retrosynthetic analysis of this compound.

This guide will first detail the preparation of the requisite electrophile, 4-chlorobenzenesulfonyl chloride, followed by its reaction with 2,5-dimethylaniline to yield the target compound.

Part 1: Synthesis of the Key Intermediate: 4-chlorobenzenesulfonyl chloride

The synthesis of 4-chlorobenzenesulfonyl chloride is typically achieved through the electrophilic aromatic substitution of chlorobenzene with chlorosulfonic acid. This reaction is a well-established industrial process[3][4].

Reaction Scheme:

Caption: Overall reaction for the synthesis of 4-chlorobenzenesulfonyl chloride.

Detailed Experimental Protocol:

-

To a reaction vessel equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (1.05 molar equivalents).

-

With vigorous stirring, add chlorobenzene (1.0 molar equivalent) dropwise to the chlorosulfonic acid at a controlled temperature, typically around 70°C[5].

-

After the addition is complete, continue to stir the reaction mixture at this temperature for a designated period, for instance, 15 minutes, to ensure the completion of the reaction[5].

-

The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product[6].

-

The solid 4-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.

| Reagent | Molar Ratio | Key Considerations |

| Chlorobenzene | 1.0 | Starting aromatic compound. |

| Chlorosulfonic acid | 1.05 | Sulfonating and chlorinating agent. Highly corrosive. |

Mechanistic Insights:

The formation of 4-chlorobenzenesulfonyl chloride proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium ion (+SO2Cl), which is generated in situ. The chlorobenzene ring, activated by the chlorine atom (an ortho-, para-director), attacks the electrophile, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired product. The para-isomer is the major product due to steric hindrance at the ortho-positions.

Safety and Handling:

-

Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn[7][8].

-

4-chlorobenzenesulfonyl chloride is a corrosive solid and a lachrymator. It should be handled with care, avoiding inhalation of dust and contact with skin and eyes[7][8].

Part 2: Synthesis of this compound

The final step in the synthesis is the nucleophilic substitution reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dimethylaniline.

Reaction Scheme:

Caption: The final step in the synthesis of the target molecule.

Detailed Experimental Protocol:

A specific procedure for the synthesis of the title compound has been reported in the literature[9].

-

Treat the residual 4-chlorobenzenesulfonyl chloride from the previous step with a stoichiometric amount of 2,5-dimethylaniline.

-

Boil the reaction mixture for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (e.g., 100 ml).

-

The resulting solid, this compound, is collected by suction filtration.

-

Wash the product thoroughly with cold water.

-

Recrystallize the crude product from aqueous ethanol to a constant melting point to obtain the pure compound[9][10].

| Reagent | Molar Ratio | Key Considerations |

| 4-chlorobenzenesulfonyl chloride | 1.0 | The electrophilic sulfonylating agent. |

| 2,5-dimethylaniline | 1.0 | The nucleophilic amine. |

Mechanistic Insights:

The reaction proceeds through a nucleophilic acyl-type substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of 2,5-dimethylaniline, being nucleophilic, attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride. This addition step forms a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the nitrogen atom to yield the stable N-aryl sulfonamide product. The overall process is an addition-elimination mechanism[11][12][13][14].

Safety and Handling:

-

2,5-dimethylaniline is a toxic compound and should be handled with appropriate care. Avoid inhalation and skin contact.

-

The reaction should be performed in a well-ventilated fume hood. Standard laboratory PPE should be worn throughout the procedure.

Purification and Characterization

Purification:

Recrystallization from aqueous ethanol is a reported method for the purification of this compound, which should yield light-brown prisms upon slow evaporation of an ethanolic solution[9].

Characterization:

The identity and purity of the synthesized compound can be confirmed using a variety of analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and S=O stretching vibrations of the sulfonamide group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of the atoms. The purity of the compound can also be assessed by NMR[10][15].

-

-

X-ray Crystallography: For unambiguous structure determination, single crystals can be grown and analyzed by X-ray diffraction. The crystal structure of this compound has been reported, revealing two independent molecules in the asymmetric unit with different conformations[9][16].

| Analytical Technique | Purpose | Expected Observations |

| Melting Point | Purity assessment | A sharp and specific melting range. |

| IR Spectroscopy | Functional group identification | Characteristic peaks for N-H, S=O, C-H (aromatic), and C-Cl bonds. |

| NMR Spectroscopy | Structural elucidation and purity | Resonances corresponding to the aromatic and methyl protons and carbons, confirming the structure. |

| X-ray Crystallography | Definitive structure determination | Provides precise bond lengths, bond angles, and crystal packing information. |

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on fundamental reactions in organic chemistry. By following the detailed protocols and understanding the underlying mechanisms and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for further investigation and application in drug discovery and development. The well-established nature of the synthetic steps, coupled with clear purification and characterization methods, makes this a reliable and reproducible synthesis.

References

-

PrepChem. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Krasnodębska-Ostręga, B., & Wolańska, I. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37283–37297. Retrieved from [Link]

- Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.

-

Drabowicz, J., Dudziński, B., & Mikołajczyk, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1362. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

-

King, J. F. (1975). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 44(3), 577-588. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

-

TLDL. (2025, July 22). Nucleophilic Acyl Substitution Reactions and Their Mechanisms. Retrieved from [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. Retrieved from [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C14H14ClNO2S). Retrieved from [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1328. Retrieved from [Link]

-

American Chemical Society. (n.d.). N-Arylation of Sulfonamides on Solid Supports. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from [Link]

-

Sci-Hub. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 7. aozunasia.com [aozunasia.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. publications.iupac.org [publications.iupac.org]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. sci-hub.ru [sci-hub.ru]

"physicochemical properties of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide"

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Introduction: Unveiling the Molecular Profile

This compound is a member of the sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. The physicochemical properties of such a molecule are foundational to its behavior in any biological or chemical system. For researchers in drug development, these parameters govern everything from solubility and absorption to receptor binding and metabolic stability. For materials scientists, they dictate crystal packing, polymorphism, and bulk material characteristics.

This guide provides a detailed examination of the essential physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the experimental methodologies used to determine these properties, offering insight into the causality behind procedural steps. This approach is designed to equip researchers with the practical knowledge needed to assess and utilize this compound in their work.

Chemical Identity and Structural Characteristics

A molecule's identity is the bedrock of its scientific investigation. The following identifiers and structural details provide an unambiguous definition of the target compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 6158-16-3, 7454-68-4 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄ClNO₂S | [2][3][4][5] |

| Molecular Weight | 295.77 g/mol | [4] |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl | [5] |

| InChI Key | MOARWRMTEQRKDP-UHFFFAOYSA-N | [5] |

The structural formula reveals a benzenesulfonamide core. One aromatic ring is substituted with a chlorine atom at the para-position (C4), while the sulfonamide nitrogen is linked to a 2,5-dimethylphenyl group. This specific substitution pattern dictates the molecule's three-dimensional conformation and electronic properties.

Crystal structure analysis shows that the molecule is twisted at the sulfur atom. The two aromatic rings—the sulfonyl and the anilino benzene rings—are significantly tilted relative to each other.[4][6][7] In the solid state, molecules of this compound form dimeric aggregates through intermolecular N—H···O hydrogen bonds.[4][6][7]

Synthesis and Purification Workflow

Understanding the synthesis of a compound is crucial for ensuring its purity, which is a prerequisite for accurate physicochemical analysis. The primary route to synthesizing this compound involves a two-step process starting from chlorobenzene.

Logical Flow of Synthesis

Sources

- 1. 7454-68-4 4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [chemsigma.com]

- 2. This compound CAS#: 6158-16-3 [m.chemicalbook.com]

- 3. This compound | 6158-16-3 [amp.chemicalbook.com]

- 4. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C14H14ClNO2S) [pubchemlite.lcsb.uni.lu]

- 6. sci-hub.ru [sci-hub.ru]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (CAS Number: 7454-68-4)

A Note from the Senior Application Scientist: This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive understanding of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, grounded in both theoretical principles and practical application. The structure of this guide is designed to logically flow from the foundational chemistry of the molecule to its potential applications in the dynamic field of drug discovery.

Part 1: Foundational Chemistry and Physicochemical Properties

This compound is a synthetic organic compound belonging to the benzenesulfonamide class. The core structure, a sulfonamide group linking two substituted benzene rings, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.

Molecular Structure and Conformation

The molecular formula for this compound is C₁₄H₁₄ClNO₂S.[1] X-ray crystallography studies have revealed that the molecule exists in a twisted conformation.[1] The torsion angle between the C—SO₂—NH—C bond is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological targets. In the solid state, two independent molecules with slightly different conformations are present in the asymmetric unit, with C—SO₂—NH—C torsion angles of 65.3° and 54.6°.[1] The two aromatic rings are significantly tilted relative to each other.[1] This non-planar arrangement is a key feature for molecular recognition by enzymes and receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7454-68-4 | [2] |

| Molecular Formula | C₁₄H₁₄ClNO₂S | [1] |

| Molecular Weight | 295.77 g/mol | [1] |

| Appearance | Light-brown prisms (recrystallized from aqueous ethanol) | [1] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include stretches for the N-H bond, S=O bonds of the sulfonamide group, and C-H and C=C bonds of the aromatic rings. An experimental FTIR spectrum is available and can be used as a reference.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 295, with a characteristic isotopic pattern due to the presence of chlorine.

Part 2: Synthesis and Experimental Protocols

The synthesis of this compound is a straightforward two-step process, beginning with the chlorosulfonation of chlorobenzene, followed by the condensation of the resulting sulfonyl chloride with 2,5-dimethylaniline.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-stage process. The first stage involves the formation of the key intermediate, 4-chlorobenzenesulfonyl chloride. The second stage is the amidation reaction to form the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride

-

In a fume hood, cool a flask containing chloroform to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled chloroform with constant stirring.

-

To this mixture, add chlorobenzene dropwise. An evolution of hydrogen chloride gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic (chloroform) layer and wash it with cold water.

-

Evaporate the chloroform to obtain the crude 4-chlorobenzenesulfonyl chloride as a residual product.

Step 2: Synthesis of this compound

-

To the crude 4-chlorobenzenesulfonyl chloride from Step 1, add a stoichiometric amount of 2,5-dimethylaniline.

-

Heat the mixture to boiling for 10 minutes.

-

Cool the reaction mixture to room temperature and then pour it into ice-cold water.

-

The solid product, this compound, will precipitate.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

For purification, recrystallize the crude product from aqueous ethanol to obtain light-brown prisms.[1]

Self-Validating System: The purity of the final compound should be assessed by measuring its melting point and comparing it to the literature value. Further confirmation of the structure and purity should be carried out using spectroscopic methods (IR, NMR, and MS) as described in section 1.2.

Part 3: Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively reported in the current literature, the benzenesulfonamide scaffold is a cornerstone in medicinal chemistry. The known activities of structurally similar compounds provide a strong rationale for investigating this molecule in several therapeutic areas.

A Scaffold for Novel Therapeutics

The inherent drug-like properties of the benzenesulfonamide moiety, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of new drugs. The 2,5-dimethylphenyl group and the 4-chloro substituent on the benzenesulfonamide ring provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Potential therapeutic applications based on the benzenesulfonamide scaffold.

Rationale for Investigation in Specific Therapeutic Areas

-

Anticancer Activity: Many benzenesulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors. The specific substitution pattern of this compound warrants its evaluation in cancer cell line screening assays.

-

Anti-inflammatory and Antimicrobial Potential: The sulfonamide group is famously associated with the first generation of antimicrobial drugs. While resistance is now widespread, novel sulfonamides are still being investigated for their antibacterial and antifungal properties. Furthermore, some benzenesulfonamide derivatives have shown anti-inflammatory activity.

Part 4: Analytical Methodologies

For researchers working with this compound, robust analytical methods are essential for quantification in various matrices, such as in-vitro assays or pharmacokinetic studies.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of benzenesulfonamide derivatives.

A Generic HPLC Protocol for Benzenesulfonamides:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm) is a standard approach.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Trustworthiness of the Protocol: The inclusion of an internal standard is highly recommended to account for variations in sample preparation and injection volume. The method should be validated for linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.

References

-

FTIR of this compound. (n.d.). Spectrum. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891.

-

Benzenesulfonamide, 4-chloro-N,N-dimethyl-. (n.d.). PubChem. Retrieved from [Link]

- Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1541.

-

Azobenzene, 4-chloro | CAS#:4340-77-6. (n.d.). Chemsrc. Retrieved from [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound (C14H14ClNO2S). (n.d.). PubChemLite. Retrieved from [Link]

-

Full text of "The Bankers Insurance Managers And Agents Magazine, Vol.178". (n.d.). Internet Archive. Retrieved from [Link]

-

This compound. (n.d.). Sci-Hub. Retrieved from [Link]

-

4-Chloro-N-(2,5-dimethyl-phenyl)-benzenesulfonamide [ 7454-68-4 ]. (n.d.). ChemSigma. Retrieved from [Link]

- 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o396.

-

4-Chlorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

Benzenesulfonamide. (n.d.). NIST WebBook. Retrieved from [Link]

- 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o1328.

- 4-Chloro-2-methyl-N-(3-methylphenyl)benzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o14.

- 4-Chloro-N-phenyl-benzene-sulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(5), o1252.

Sources

The Biological Activity of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide: A Framework for Investigation

An In-Depth Technical Guide

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The specific compound, 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, has been synthesized and structurally characterized, revealing a distinct three-dimensional conformation and hydrogen bonding potential that suggests a capacity for biological interactions.[3] However, its specific biological activities remain largely unexplored. This technical guide serves as a comprehensive framework for researchers and drug development professionals, outlining a strategic, multi-pronged approach to systematically investigate the therapeutic potential of this compound. Drawing upon the established activities of structurally related sulfonamides, we provide the scientific rationale and detailed, validated protocols for assessing its antimicrobial, anti-inflammatory, and anticancer properties. This document is designed not merely as a list of procedures, but as a self-validating system of inquiry, explaining the causality behind experimental choices to guide the discovery process from initial synthesis to targeted biological evaluation.

Foundational Chemistry and Structural Insights

A thorough understanding of a compound's synthesis and structure is a prerequisite for any meaningful biological investigation. The precise arrangement of atoms dictates its potential interactions with biological macromolecules.

Synthesis and Purification

The synthesis of this compound is achieved through a well-established two-step process.[3][4] The foundational step involves the chlorosulfonation of a chlorobenzene precursor, followed by a condensation reaction with the appropriate aniline.

Protocol 1: Synthesis of this compound

-

Step 1: Preparation of 4-chlorobenzenesulfonyl chloride.

-

To a solution of chlorobenzene (10 ml) in chloroform (40 ml), add chlorosulfonic acid (25 ml) dropwise at a controlled temperature of 273 K (0 °C).

-

Allow the initial, vigorous evolution of hydrogen chloride gas to subside.

-

Bring the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice to quench the reaction.

-

Separate the chloroform layer, wash it with cold water, and allow the solvent to evaporate to yield the 4-chlorobenzenesulfonyl chloride intermediate.

-

-

Step 2: Condensation with 2,5-dimethylaniline.

-

Treat the residual 4-chlorobenzenesulfonyl chloride with a stoichiometric amount of 2,5-dimethylaniline.

-

Heat the mixture to boiling for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it into approximately 100 ml of ice-cold water.

-

The solid product, this compound, will precipitate.

-

-

Step 3: Purification and Crystallization.

-

Filter the resultant solid under suction and wash thoroughly with cold water to remove any water-soluble impurities.

-

Recrystallize the crude product from aqueous ethanol to a constant melting point to achieve high purity.

-

For structural studies, single crystals can be grown by the slow evaporation of an ethanolic solution at room temperature.[3]

-

Caption: Synthesis workflow for the target compound.

Key Structural Features

X-ray crystallography has revealed that the asymmetric unit of this compound contains two independent molecules with distinct conformations.[3]

-

Molecular Geometry: The molecules are notably twisted at the sulfur atom. The C—SO₂—NH—C torsion angles are 65.3° and 54.6° in the two conformers.[3] This non-planar arrangement is critical as it defines the spatial presentation of functional groups for receptor interaction.

-

Intermolecular Interactions: In the crystalline state, the molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds.[3] The presence of a hydrogen bond donor (the N-H group) and acceptors (the sulfonyl oxygens) is a key feature that suggests the potential for strong, directional interactions with biological targets such as enzyme active sites.

A Strategic Framework for Biological Activity Screening

The broad bioactivity profile of the sulfonamide class necessitates a logical, tiered screening approach.[1][2] The rationale is to begin with broad, well-established assays relevant to sulfonamides and proceed to more specific, mechanism-based investigations based on initial results.

Caption: A logical workflow for biological activity screening.

Assessment of Antimicrobial Activity

Scientific Rationale: The sulfonamide moiety is the defining feature of sulfa drugs, one of the oldest classes of synthetic antibacterial agents. Therefore, evaluating the antimicrobial potential of this compound is a primary and logical starting point. Derivatives of benzenesulfonamide have demonstrated potent activity against a range of bacterial and fungal pathogens.[1][2]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of test concentrations.

-

Include a positive control (a known antibiotic like ciprofloxacin or ampicillin), a negative control (broth and DMSO without compound), and a sterility control (broth only).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial suspension to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

An indicator dye such as resazurin can be added to aid in determining viability.

-

Data Presentation: Sample MIC Table

| Microorganism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | ATCC 29213 | Data | Data |

| E. coli | ATCC 25922 | Data | Data |

| P. aeruginosa | ATCC 27853 | Data | Data |

| C. albicans | ATCC 90028 | Data | N/A |

Assessment of Anticancer Activity

Scientific Rationale: Many benzenesulfonamide derivatives have been developed as potent anticancer agents, acting through various mechanisms including enzyme inhibition (e.g., carbonic anhydrase, kinases) and disruption of cell signaling pathways.[5][6] A primary screen for cytotoxicity against relevant cancer cell lines is a crucial step in evaluating this potential.

Protocol 3: MTT Assay for Cellular Viability and Cytotoxicity

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung)) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

-

Data Analysis:

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

Data Presentation: Sample Cytotoxicity IC₅₀ Table

| Cell Line | Tissue of Origin | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data | Data |

| MCF-7 | Breast Cancer | Data | Data |

| A549 | Lung Cancer | Data | Data |

Hypothetical Mechanism of Action: Should the compound show significant activity, further investigation into its mechanism would be warranted. For instance, related sulfonamides have been identified as inhibitors of Dickkopf 1 (DKK1), a negative regulator of the Wnt signaling pathway, which is often dysregulated in cancer.[6]

Caption: Hypothetical inhibition of the Wnt pathway via DKK1.

Conclusion and Future Directions

This guide presents a structured, rationale-driven pathway for the comprehensive biological evaluation of this compound. By leveraging the known pharmacology of the sulfonamide scaffold, researchers can efficiently screen for potential antimicrobial, anticancer, and anti-inflammatory activities. The detailed protocols for synthesis and primary in vitro assays provide a robust starting point. Positive results from this initial screening cascade would validate the progression to more complex mechanistic studies, structure-activity relationship (SAR) analyses, and eventual in vivo testing. This systematic approach maximizes the potential for discovering novel therapeutic applications for this well-defined chemical entity.

References

-

Shakuntala, K., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1541. Available at: [Link]

-

Rodrigues, F. A., et al. (2012). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2891. Available at: [Link]

-

Lyubchyk, A., et al. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 26(19), 5805. Available at: [Link]

-

Akinboye, K. F., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-272. Available at: [Link]

-

Akinboye, K. F., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 1(1). Available at: [Link]

-

Rehman, A., et al. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1489-1496. Available at: [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(04), pp. 157-166. Available at: [Link]

-

Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

-

Żołnowska, B., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. Molecules, 28(11), 4545. Available at: [Link]

-

Shetty, M. & Gowda, B. T. (2011). 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o32. Available at: [Link]

-

Jafari, E., et al. (2022). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16. Available at: [Link]

-

Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. Available at: [Link]

-

Hassan, M., et al. (2021). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. RSC Advances, 11(32), 19575-19589. Available at: [Link]

-

Li, G., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5237-5251. Available at: [Link]

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1328. Available at: [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-N-(2,3-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-aryl Benzenesulfonamides

Foreword: Deconstructing a Privileged Scaffold

The N-aryl benzenesulfonamide motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Its presence in numerous FDA-approved drugs, treating conditions from cancer and glaucoma to inflammation and infectious diseases, underscores its therapeutic versatility.[1][2] This guide moves beyond a simple cataloging of activities to provide a deep, mechanistic understanding of how these molecules function at the molecular level. We will explore their interactions with key enzymes, their ability to modulate complex signaling pathways and protein-protein interactions, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers and drug development professionals, offering not just a review of the field but also actionable insights and detailed experimental frameworks for advancing the study of this remarkable chemical scaffold.

Section 1: The Archetypal Mechanism - Inhibition of Carbonic Anhydrases

The most classic mechanism of action for N-aryl benzenesulfonamides is the potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3] These enzymes are fundamental to physiological pH regulation, CO2 transport, and various metabolic pathways by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[4][5]

Molecular Basis of Inhibition

The inhibitory action is rooted in the geometry of the sulfonamide group and the chemistry of the CA active site. The primary sulfonamide moiety (—SO₂NH₂) is the critical zinc-binding group (ZBG).[6] In its deprotonated, anionic form (—SO₂NH⁻), the nitrogen atom directly coordinates to the Zn²⁺ ion at the core of the active site. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, effectively shutting down the enzyme.[4][5] This interaction is further stabilized by a hydrogen bond network; typically, one of the sulfonamide's oxygen atoms forms a hydrogen bond with the backbone NH of the highly conserved Thr199 residue.[4][6]

The binding mode has been definitively elucidated by X-ray crystallography, revealing the tetrahedral geometry of the sulfonamide nitrogen coordinated to the zinc ion.[4]

Isoform Selectivity and Therapeutic Implications

Humans express 15 different CA isoforms with varied tissue distribution and physiological roles.[5] The therapeutic utility of benzenesulfonamides often depends on their ability to selectively inhibit specific isoforms. For instance, targeting the tumor-associated, membrane-bound isoforms hCA IX and hCA XII, which are overexpressed in hypoxic tumors and contribute to tumor acidosis and proliferation, is a major strategy in anticancer drug design.[7][8][9] Many novel N-aryl benzenesulfonamides have been developed as highly potent and selective hCA IX inhibitors.[7][8]

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ / IC₅₀ in nM) | Reference |

| Acetazolamide (Standard) | hCA IX | 25 nM (Kᵢ) | [7] |

| Dorzolamide (Standard) | hCA IX | 8.83 nM (IC₅₀) | [7] |

| Compound 4e (Eugenol deriv.) | hCA IX | 10.93 nM (IC₅₀) | [7] |

| Compound 4g (Nitro deriv.) | hCA IX | 16.96 nM (IC₅₀) | [7] |

| Compound 4f | hCA I | 60.9 nM | [6] |

| Compound 4a | hCA II | 2.4 nM | [6] |

Section 2: Modulating Cellular Signaling and Protein-Protein Interactions

Beyond direct enzyme inhibition, N-aryl benzenesulfonamides are potent modulators of intracellular signaling networks critical to cell fate, proliferation, and stress response. Their anticancer effects, in particular, are often traced to these mechanisms.

Disruption of the Keap1-Nrf2 Protein-Protein Interaction

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Under oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes. Certain N-aryl benzenesulfonamides function as direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[10][11] By binding to Keap1 in its Nrf2-binding pocket, these compounds prevent Nrf2 degradation, leading to a potent and sustained antioxidant and anti-inflammatory response.[10] This mechanism is a promising therapeutic strategy for chronic inflammatory diseases.[11]

| Compound ID | Assay Type | IC₅₀ (nM) | Reference |

| 12d (2-(4-fluorobenzyloxy) deriv.) | FP | 64.5 | [10][11] |

| 12d (2-(4-fluorobenzyloxy) deriv.) | TR-FRET | 14.2 | [10][11] |

| 7k (naphthalene core) | FP | 480 | [10] |

| 7l (biphenyl core) | FP | 390 | [10] |

Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is frequently dysregulated in cancers, particularly hepatocellular and colorectal carcinomas.[12] The compound 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535) and its analogs have been identified as inhibitors of this pathway.[12][13] In the absence of a Wnt signal, a "destruction complex" phosphorylates the transcriptional co-activator β-catenin, marking it for degradation. Wnt signaling disassembles this complex, allowing β-catenin to accumulate and activate target gene transcription in the nucleus. N-aryl benzenesulfonamides like FH535 are believed to interfere with β-catenin-dependent transcription, although the precise molecular target is complex and may involve multiple effectors.[12][13]

Disruption of Microtubule Dynamics

A distinct class of 2-N-aryl-substituted benzenesulfonamidoacetamides functions as potent tubulin polymerization inhibitors.[14] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, these compounds disrupt microtubule formation, which arrests the cell cycle in the G2/M phase.[14] This mitotic catastrophe ultimately triggers apoptosis, often via the induction of Bcl-2 phosphorylation, making these agents effective against a range of cancer cells, including those with multidrug resistance.[14]

Section 3: Allosteric Modulation of Ion Channels

The therapeutic reach of N-aryl benzenesulfonamides extends to the nervous system, where they can function as potent analgesics by modulating voltage-gated sodium channels (NaV).

Mechanism of NaV1.7 Inhibition

The NaV1.7 channel is a genetically validated target for pain.[15] Unlike local anesthetics that physically block the channel pore, a novel series of aryl sulfonamides acts as highly selective inhibitors of NaV1.7 through an allosteric mechanism. These compounds bind to a unique site on the voltage sensor domain 4 (VSD4) of the channel.[15] This binding preferentially stabilizes the inactivated state of the channel, making it less likely to open in response to depolarization. This state-dependent block is highly effective at silencing the hyperexcitable neurons involved in pain signaling while having less effect on normally firing neurons, potentially offering a wider therapeutic window than traditional pore blockers.[15]

Section 4: Key Experimental Protocols & Workflows

Validating the mechanisms described above requires a suite of robust biochemical and cell-based assays. The choice of experiment is dictated by the hypothesized mechanism of action.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This protocol is adapted from methodologies used to assess CA inhibition.[5]

-

Principle: Measures the enzyme-catalyzed hydration of CO₂, which causes a pH drop monitored by an indicator dye. Inhibitors slow this rate.

-

Materials:

-

Purified hCA isoform (e.g., hCA II or hCA IX).

-

Buffer: 10 mM HEPES or Trizma, pH 7.4, containing 20 mM NaClO₄.

-

pH indicator: p-Nitrophenol (or other suitable indicator).

-

Substrate: Saturated CO₂ solution (prepare by bubbling CO₂ gas into chilled, deionized water).

-

Test Compounds: N-aryl benzenesulfonamides dissolved in DMSO.

-

Instrument: Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate all solutions to the assay temperature (typically 25 °C).

-

In the first syringe of the stopped-flow instrument, load the enzyme solution (e.g., 10 µM final concentration), pH indicator, and varying concentrations of the test compound (or DMSO for control) in buffer.

-

In the second syringe, load the saturated CO₂ solution.

-

Initiate the run. The instrument rapidly mixes the contents of the two syringes (1:1 ratio), and the absorbance change of the pH indicator is monitored over time (e.g., at 400 nm for p-Nitrophenol).

-

The initial linear rate of the reaction (V) is calculated from the slope of the absorbance vs. time curve.

-

Calculate the percent inhibition for each compound concentration relative to the uninhibited control (V₀): % Inhibition = 100 * (1 - V/V₀).

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI

This protocol is based on assays described for identifying Keap1-Nrf2 PPI inhibitors.[10][11]

-

Principle: A small, fluorescently-labeled peptide derived from Nrf2 (the probe) tumbles rapidly in solution, emitting depolarized light. When bound to the much larger Keap1 protein, its tumbling slows, and it emits polarized light. An inhibitor competes with the probe for binding to Keap1, displacing it and causing a decrease in polarization.

-

Materials:

-

Recombinant Keap1 protein.

-

Fluorescently-labeled Nrf2-derived peptide probe (e.g., FITC-labeled peptide).

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Triton X-100.

-

Test Compounds: N-aryl benzenesulfonamides in DMSO.

-

384-well, black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a dilution series of the test compounds in assay buffer.

-

To each well of the microplate, add the test compound solution. Include wells for "no inhibitor" (maximum polarization) and "no Keap1" (minimum polarization) controls.

-

Add the Keap1 protein solution to all wells except the minimum polarization control.

-

Add the fluorescent peptide probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

-

Measure the fluorescence polarization (in mP units) of each well using the plate reader.

-

Calculate percent inhibition based on the dynamic range between the maximum and minimum polarization controls.

-

Determine IC₅₀ values by plotting percent inhibition against inhibitor concentration.

-

Conclusion and Future Outlook

The N-aryl benzenesulfonamide scaffold is not defined by a single mechanism of action but rather by its remarkable adaptability to interact with diverse biological targets. From the classic, well-defined inhibition of metalloenzymes like carbonic anhydrase to the nuanced modulation of complex protein-protein interactions and allosteric regulation of ion channels, these compounds continue to yield novel therapeutic candidates. Future research will likely focus on enhancing isoform or target selectivity to improve safety profiles and leveraging computational chemistry and structural biology to design next-generation agents with precisely tailored mechanisms for challenging diseases. The continued exploration of this privileged scaffold promises to be a rich source of innovation in drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides.

- PubMed. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters.

- Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.

- ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.

- PubMed Central (NIH). (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

- National Institutes of Health (NIH). (n.d.). N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells.

- PubMed. (2015). N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells.

- PubMed. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry.

- National Institutes of Health (NIH). (n.d.). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides.

- Taylor & Francis Online. (n.d.). Structural insights into Arylidenehydrazinyl Benzenesulfonamides as potent mycobacterial carbonic anhydrase inhibitors.

- PubMed. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities.

- Research With Rutgers. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

- Google Patents. (n.d.). Preparation of N-substituted arylsulfonamides.

- PubMed Central (NIH). (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives.

- Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides.

- Benchchem. (n.d.). The Diverse Biological Activities of Substituted Benzenesulfonic Acids: A Technical Guide.

- RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- PubMed Central. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.

- PubMed. (n.d.). Structure-activity studies on antihyperlipidemic N-benzoylsulfamates, N-benzylsulfamates, and benzylsulfonamides.

- PubMed Central (NIH). (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies.

- National Institutes of Health (NIH). (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- National Institutes of Health (NIH). (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.

- PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.

- MDPI. (n.d.). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.

- National Institutes of Health (NIH). (n.d.). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents.

- National Institutes of Health (NIH). (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models.

- ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. N-Aryl Benzenesulfonamide Inhibitors of [3H]-Thymidine Incorporation and β-Catenin Signaling in Human Hepatocyte-derived Huh-7 Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

This guide provides a comprehensive technical analysis of the solid-state structure of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the compound's crystallographic features and the underlying intermolecular forces that govern its supramolecular architecture.

Introduction: The Significance of Sulfonamide Structures

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets. Consequently, a detailed understanding of their crystal structure is paramount.

Crystallographic studies provide precise data on molecular conformation, bond lengths, and angles. Crucially, they reveal the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that dictate molecular packing in the solid state.[3][4][5] This information is vital for understanding physicochemical properties like solubility, stability, and polymorphism, all of which are critical factors in drug development and formulation. This guide focuses on the specific structural elucidation of this compound, providing field-proven insights into its synthesis, crystallization, and detailed structural analysis.

Synthesis and Crystallization Workflow

The synthesis and subsequent crystallization of a compound are foundational to its structural analysis. The causality behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis Protocol

The title compound, C₁₄H₁₄ClNO₂S, is synthesized via a two-step process starting from chlorobenzene. The protocol described below is a self-validating system designed to yield the target sulfonamide with high purity.[6]

Step 1: Synthesis of 4-chlorobenzenesulfonyl chloride

-

A solution of chlorobenzene (10 ml) in chloroform (40 ml) is prepared in a flask equipped with a dropping funnel and placed in an ice bath to maintain a temperature of 273 K (0 °C).

-

Chlorosulfonic acid (25 ml) is added dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen chloride gas.

-

Once the initial vigorous gas evolution subsides, the reaction mixture is allowed to warm to room temperature.

-

The mixture is then carefully poured into a beaker containing crushed ice to quench the reaction.

-

The chloroform layer, containing the product, is separated using a separatory funnel, washed with cold water, and then allowed to evaporate slowly to yield the crude 4-chlorobenzenesulfonyl chloride intermediate.

Step 2: Synthesis of this compound

-

The crude 4-chlorobenzenesulfonyl chloride is treated with a stoichiometric amount of 2,5-dimethylaniline.

-

The reaction mixture is boiled for 10 minutes. This thermal input provides the necessary activation energy for the nucleophilic substitution reaction to proceed.

-

The mixture is cooled to room temperature and then poured into approximately 100 ml of ice-cold water. This step precipitates the solid product.

-

The resulting solid is collected by suction filtration and washed thoroughly with cold water to remove any water-soluble impurities.

-

The final product is purified by recrystallization from aqueous ethanol to a constant melting point, ensuring high purity.[6]

Crystallization Protocol

The growth of single crystals is a critical step that bridges chemical synthesis and structural analysis.

-

The purified this compound is dissolved in a minimal amount of ethanol.

-

The solution is allowed to undergo slow evaporation at ambient room temperature.

-

This method promotes the gradual formation of well-ordered crystal lattices, resulting in light-brown prisms suitable for single-crystal X-ray diffraction analysis.[6]

The workflow for synthesis and crystallization is depicted below.

Crystal Structure Analysis

The crystallographic analysis of this compound reveals a complex and insightful solid-state arrangement. The data was collected using an Oxford Diffraction Xcalibur diffractometer with Mo Kα radiation.[6]

Crystallographic Data

The compound crystallizes in the triclinic space group P-1. A key finding is the presence of two independent molecules (Z' = 2) in the asymmetric unit, which adopt different conformations.[6][7][8] This conformational difference highlights the molecule's flexibility around the sulfonamide linkage.

| Parameter | Value[6] |

| Chemical Formula | C₁₄H₁₄ClNO₂S |

| Formula Weight (Mᵣ) | 295.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.624 (1) |

| b (Å) | 11.165 (1) |

| c (Å) | 13.845 (2) |

| α (°) | 74.643 (8) |

| β (°) | 67.654 (7) |

| γ (°) | 82.195 (8) |

| Volume (V) (ų) | 1463.6 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.040 |

| wR(F²) | 0.118 |

Molecular Conformation

The two independent molecules in the asymmetric unit exhibit significant conformational differences, primarily in the torsion angles around the S-N bond and the relative orientation of the two aromatic rings.

-

C—SO₂—NH—C Torsion Angle : This angle defines the twist around the sulfonamide core. In molecule 1, the angle is 65.3(2)°, while in molecule 2, it is 54.6(2)°.[6][7][8] These gauche conformations are a common feature in related sulfonamide structures.[1][6]

-

Aromatic Ring Orientation : The dihedral angle between the chlorophenyl and dimethylphenyl rings is 59.3(1)° in the first molecule and 45.8(1)° in the second.[6][7][8] This demonstrates considerable rotational freedom, which can be influenced by the steric hindrance of the ortho-methyl group on the dimethylphenyl ring and by crystal packing forces.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a network of non-covalent interactions. In sulfonamides, N–H···O hydrogen bonds are typically the most dominant and directional interactions, governing the primary supramolecular motifs.[3][4][9]

In the crystal structure of this compound, both independent molecules form centrosymmetric dimers through pairs of N–H···O hydrogen bonds.[6][7][8] In this arrangement, the amide hydrogen (N–H) of one molecule donates a hydrogen bond to one of the sulfonyl oxygen atoms (S=O) of an adjacent, inversion-related molecule. This creates a robust R²₂(8) ring motif, a common and stable hydrogen-bonding pattern in sulfonamides.[9]

While the primary report focuses on the N-H···O hydrogen bonds, analysis of similar sulfonamide structures suggests that weaker interactions, such as C-H···O, C-H···π, and π-π stacking, also play a crucial role in stabilizing the overall crystal packing.[9] A Hirshfeld surface analysis, which maps intermolecular contacts, would be a valuable next step to quantify the contributions of these weaker interactions to the crystal's cohesion.[1][9][10]

Conclusion and Outlook

The crystal structure of this compound is defined by a triclinic P-1 space group containing two conformationally distinct molecules in the asymmetric unit. The dominant supramolecular feature is the formation of centrosymmetric dimers via pairs of N–H···O hydrogen bonds. The observed conformational flexibility in the solid state underscores the molecule's ability to adapt its geometry in response to its environment, a property with significant implications for its interaction with biological receptors and its potential for polymorphism.

This detailed structural guide provides a foundational dataset for professionals in drug design and materials science. The insights into its synthesis, conformational behavior, and intermolecular interactions can inform the development of novel sulfonamide-based compounds with tailored physicochemical properties. Future work could involve computational modeling and Hirshfeld surface analysis to further dissect the energetic contributions of weaker intermolecular forces, providing an even more complete picture of the forces governing this crystal structure.

References

-

Hu, C., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1). Available at: [Link]

-

Valle-Delgado, J.J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(21), 7385. Available at: [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1541. Available at: [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1536. Available at: [Link]

-

Sainz-Díaz, C.I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Available at: [Link]

-

Perlovich, G.L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]

-

Tahir, M.N., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 513–520. Available at: [Link]

-

Valle-Delgado, J.J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Hirsfeld surfaces (HS) of compound 1. The bright red spots represent... ResearchGate. Available at: [Link]

-

Perlovich, G.L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-71. Available at: [Link]

-

Tiam-Sanda, I., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1285, 135478. Available at: [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. Sci-Hub. Available at: [Link]

-

Perlovich, G.L., et al. (2016). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Figshare. Available at: [Link]

-

Rodrigues, V. Z., et al. (2011). 4-Chloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2648. Available at: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2643. Available at: [Link]

-

Shakuntala, K., Foro, S., & Gowda, B. T. (2011). This compound. ResearchGate. Available at: [Link]

-

Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2011). 4-Chloro-N-(2,5-dimethyl-phen-yl)-2-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. Available at: [Link]

-

Stenford, B.A., & Ngassa, F.N. (2018). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Biology Interface, 8(3), 163-172. Available at: [Link]

- Helfrich, W., & Peukert, H. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.

-

Shakuntala, K., et al. (2011). 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1539. Available at: [Link]

Sources

- 1. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.ru [sci-hub.ru]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Benzenesulfonamide Derivatives

Abstract